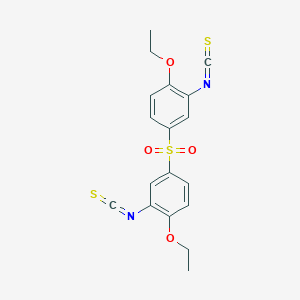
1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of sulfonyl groups and isothiocyanate functionalities, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxy-3-isothiocyanatobenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Addition Reactions: The compound can react with nucleophiles, leading to the addition of functional groups to the aromatic ring.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate groups are particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in various applications, including the development of targeted therapies and diagnostic tools .
Comparaison Avec Des Composés Similaires
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) can be compared with other sulfonyl and isothiocyanate-containing compounds, such as:
1,1’-Sulfonylbis(4-isothiocyanatobenzene): Similar in structure but lacks the ethoxy groups, which may affect its reactivity and solubility.
4-Ethoxy-3-isothiocyanatobenzene: Contains only one isothiocyanate group and no sulfonyl linkage, making it less versatile in certain applications.
Sulfonyl Chloride Derivatives: These compounds have different reactivity profiles and are used in different types of chemical reactions.
The uniqueness of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) lies in its combination of sulfonyl and isothiocyanate functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
40939-79-5 |
|---|---|
Formule moléculaire |
C18H16N2O4S3 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-ethoxy-4-(4-ethoxy-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C18H16N2O4S3/c1-3-23-17-7-5-13(9-15(17)19-11-25)27(21,22)14-6-8-18(24-4-2)16(10-14)20-12-26/h5-10H,3-4H2,1-2H3 |
Clé InChI |
WKLDVGMIMXILRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


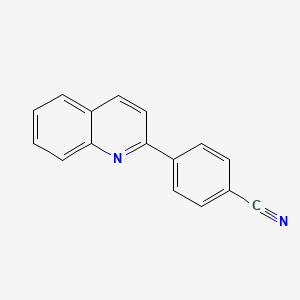
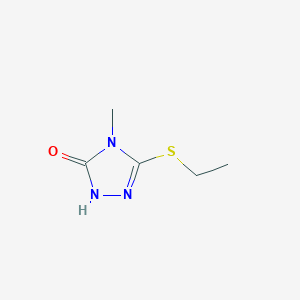
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
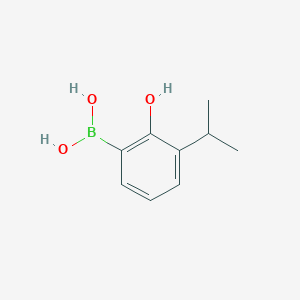
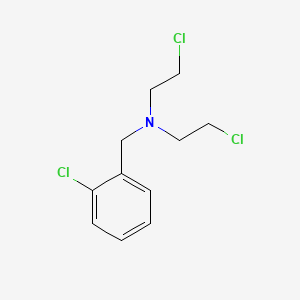
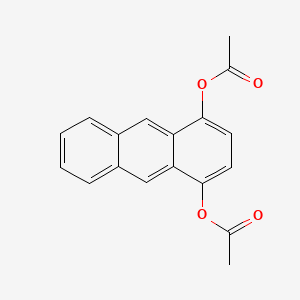



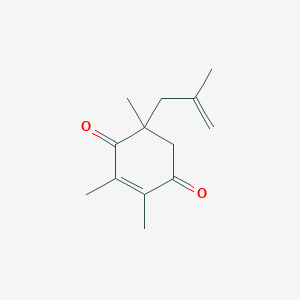
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
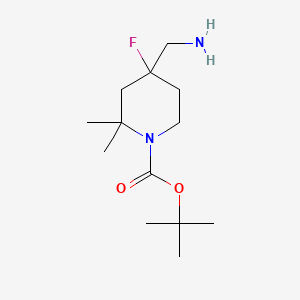
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
